molecular formula C16H17ClN2O B15075388 1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea

1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea

Cat. No.: B15075388
M. Wt: 288.77 g/mol
InChI Key: ITOLOWZLQQEEKU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2,6-dimethylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it of interest for studies in pharmacology or toxicology.

    Industry: Uses in the production of materials, coatings, or other industrial products.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea
  • 1-(4-Methylphenyl)-3-(2,6-dimethylphenyl)urea
  • 1-(3-Chloro-4-methylphenyl)-3-phenylurea

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical properties and reactivity. This uniqueness may make it particularly suitable for certain applications or reactions compared to similar compounds.

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-10-7-8-13(9-14(10)17)18-16(20)19-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H2,18,19,20)

InChI Key

ITOLOWZLQQEEKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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